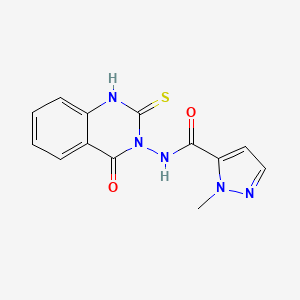
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide
説明
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as QM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QM is a heterocyclic compound that contains a quinazoline ring, a pyrazole ring, and a thiol group.
作用機序
The exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication, cell division, and protein synthesis. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and survival.
実験室実験の利点と制限
One advantage of using N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory techniques. Additionally, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the development of this compound-based therapies for cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, the synthesis of this compound analogs may lead to the development of more potent and selective compounds for therapeutic use.
科学的研究の応用
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-17-10(6-7-14-17)11(19)16-18-12(20)8-4-2-3-5-9(8)15-13(18)21/h2-7H,1H3,(H,15,21)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLPMVOZCQUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
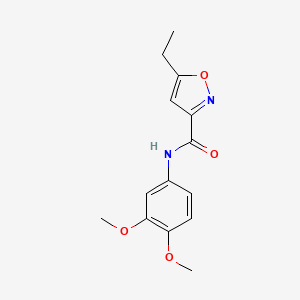
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
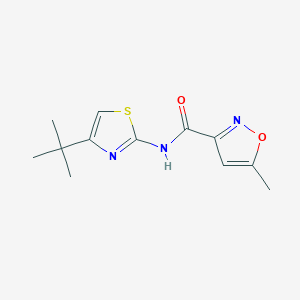
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
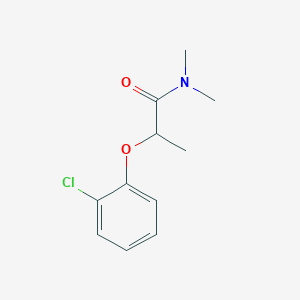
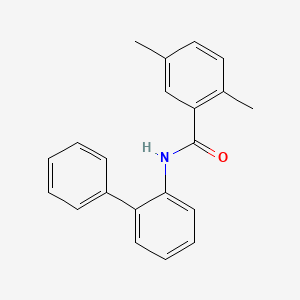
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
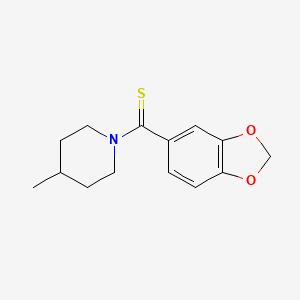
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)